Benzamide, N-benzyl-4-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-
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Overview
Description
N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a phthalazinone core, which is further substituted with a benzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl halides in the presence of a base.
Attachment of the Benzamide Moiety: The final step involves the formation of the benzamide linkage, which can be achieved through amide bond formation reactions using benzoyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE: shares structural similarities with other phthalazinone derivatives and benzamide compounds.
Phthalazinone Derivatives: These compounds often exhibit similar chemical reactivity and biological activities due to the presence of the phthalazinone core.
Benzamide Compounds: Compounds with benzamide moieties are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of N-BENZYL-4-(3-METHYL-4-OXO-3,4-DIHYDRO-1-PHTHALAZINYL)BENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-benzyl-4-(3-methyl-4-oxophthalazin-1-yl)benzamide |
InChI |
InChI=1S/C23H19N3O2/c1-26-23(28)20-10-6-5-9-19(20)21(25-26)17-11-13-18(14-12-17)22(27)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,24,27) |
InChI Key |
FIKHGNXKACJFLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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